Atuveciclib

Overview

Description

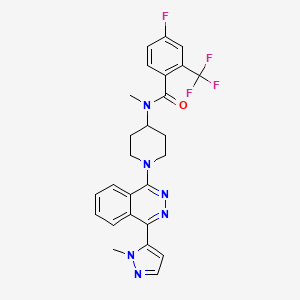

Atuveciclib, also known as BAY 1143572, is a potent and highly selective inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 is a key regulator of transcriptional elongation and is involved in the regulation of gene expression. This compound has shown promise in preclinical and clinical studies for the treatment of various cancers, particularly those with overexpression of the MYC oncogene .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Atuveciclib involves several key steps, starting from commercially available 2,4-dichloro-1,3,5-triazine. The compound is reacted with a suitable aniline under basic conditions to give the corresponding N-aryl-4-chloro-1,3,5-triazin-2-amine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Atuveciclib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the sulfoximine group, altering the compound’s activity.

Substitution: This compound can undergo substitution reactions, particularly at the triazine ring, leading to the formation of various analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic reagents under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, each with potentially different biological activities .

Scientific Research Applications

Mechanism of Action

Atuveciclib exerts its effects by selectively inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. CDK9 phosphorylates the carboxy-terminal domain of RNA polymerase II, facilitating transcriptional elongation. Inhibition of CDK9 by this compound leads to the downregulation of short-lived anti-apoptotic proteins and oncogenes such as MYC and MCL1, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Atuveciclib is compared with other CDK9 inhibitors such as:

Dinaciclib: A pan-CDK inhibitor with broader activity but higher toxicity.

Flavopiridol: Another CDK9 inhibitor with a different chemical structure and clinical profile.

VIP152: A highly selective CDK9 inhibitor with improved therapeutic index and efficacy in preclinical models .

This compound stands out due to its high selectivity for CDK9, favorable pharmacokinetic properties, and promising clinical efficacy .

Biological Activity

Atuveciclib, also known as BAY 1143572, is a novel, orally bioavailable inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in the regulation of transcription by phosphorylating RNA polymerase II. This compound is currently under investigation in clinical trials for various malignancies, including acute leukemia and triple-negative breast cancer (TNBC). The biological activity of this compound has been extensively studied, revealing its potential as an effective therapeutic agent in oncology.

This compound selectively inhibits CDK9, leading to the dephosphorylation of RNA polymerase II on serine 2, which is crucial for transcriptional elongation. This inhibition results in decreased expression of oncogenes such as MYC and MCL1, both of which are associated with tumorigenesis and poor prognosis in several cancers .

Key Molecular Effects

- Dephosphorylation of RNA Polymerase II : Treatment with this compound leads to a time-dependent reduction in phosphorylated serine 2 (pSer2) levels of RNA Pol II, while not affecting serine 5 phosphorylation .

- Downregulation of Oncogenes : Significant reductions in MYC and MCL1 protein levels have been observed following treatment with this compound .

Antitumor Efficacy

This compound has demonstrated potent antitumor effects across various cancer types:

- Pancreatic Cancer : this compound sensitizes pancreatic ductal adenocarcinoma (PDAC) cells to TRAIL-induced apoptosis by inhibiting pro-survival proteins such as cFlip and Mcl-1. This combination treatment significantly reduced cell viability and enhanced apoptosis markers like cleaved PARP .

- Triple-Negative Breast Cancer (TNBC) : In TNBC models, this compound inhibited mammosphere formation and reduced the population of cancer stem-like cells (CSLCs), indicating its potential to target aggressive cancer phenotypes. Additionally, it enhanced the efficacy of conventional chemotherapeutics like cisplatin and doxorubicin .

Case Studies and Clinical Trials

This compound is currently being evaluated in phase I clinical trials (NCT01938638, NCT02345382) for its safety and efficacy in patients with advanced solid tumors and hematologic malignancies. Early results suggest promising anti-tumor activity, particularly in CDK9-high expressing cancers .

Summary of Biological Activity Studies

Properties

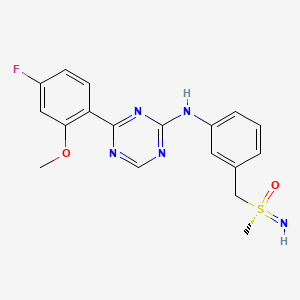

IUPAC Name |

4-(4-fluoro-2-methoxyphenyl)-N-[3-[(methylsulfonimidoyl)methyl]phenyl]-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O2S/c1-26-16-9-13(19)6-7-15(16)17-21-11-22-18(24-17)23-14-5-3-4-12(8-14)10-27(2,20)25/h3-9,11,20H,10H2,1-2H3,(H,21,22,23,24)/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWKGTGIJRCOOM-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)CS(=N)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)C[S@](=N)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414943-94-4 | |

| Record name | Atuveciclib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414943944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ATUVECICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63Q7F59W0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.